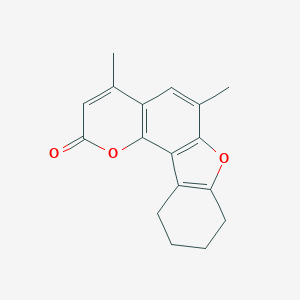
Tetrahydrobenzo-4,6-dimethylangelicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrobenzo-4,6-dimethylangelicin, also known as this compound, is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photochemical Applications
THB-DMA belongs to a class of compounds known as furocoumarins, which are known for their phototoxic properties. These properties make THB-DMA a candidate for photochemotherapy , particularly in treating skin disorders such as psoriasis.
Case Study: Photochemotherapeutic Potential
A study published in the Journal of Medicinal Chemistry highlights the potential of 6-methylangelicins (including THB-DMA) as photochemotherapeutic agents. The research indicates that these compounds can induce apoptosis in keratinocytes when activated by UV light, suggesting their utility in treating psoriasis and other skin conditions .
Molecular Biology Research
THB-DMA has been investigated for its ability to form interstrand cross-links in DNA upon UV irradiation. This property is crucial for understanding its mechanism of action in cancer therapy.
Case Study: DNA Interaction Studies
Research detailed in Journal of the American Chemical Society examined the photoadducts formed when THB-DMA interacts with thymine in DNA. The study utilized X-ray crystallography and model oligonucleotides to elucidate the structural changes induced by this interaction, shedding light on its potential as a chemotherapeutic agent .
Anticancer Research
The compound's ability to form DNA cross-links positions it as a promising candidate for anticancer therapies. Its mechanism involves targeting cancer cells' DNA repair pathways.
Data Table: Anticancer Activity Overview
| Study Reference | Cancer Type | Mechanism | Findings |
|---|---|---|---|
| Various cancers | DNA cross-linking | Induces apoptosis in cancer cells | |
| Skin cancer | Phototoxicity | Effective in reducing tumor growth under UV activation |
Toxicology and Safety Studies
Understanding the safety profile of THB-DMA is essential for its application in therapeutic contexts. Toxicological studies have indicated that while THB-DMA exhibits genotoxic effects at certain concentrations, its therapeutic window may allow for effective treatment with minimized risk.
Case Study: Genotoxicity Assessment
A comprehensive review highlighted the genotoxic potential of furocoumarins, including THB-DMA. The findings suggest that while there are risks associated with high doses, controlled exposure under therapeutic conditions can mitigate these risks .
属性
CAS 编号 |
109029-03-0 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
4,6-dimethyl-8,9,10,11-tetrahydro-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H16O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h7-8H,3-6H2,1-2H3 |
InChI 键 |
PDLIOFGQZOFSJT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
规范 SMILES |
CC1=CC2=C(C3=C1OC4=C3CCCC4)OC(=O)C=C2C |
Key on ui other cas no. |
109029-03-0 |
同义词 |
tetrahydrobenzo-4,6-dimethylangelicin THBA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















